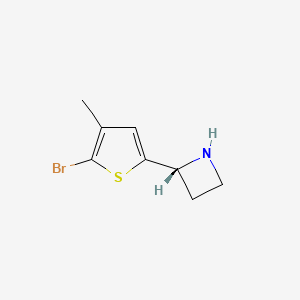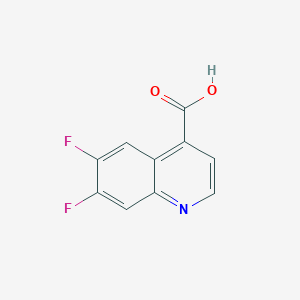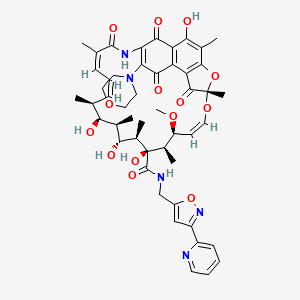
(R)-2-(5-Bromo-4-methylthiophen-2-yl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(5-Bromo-4-methylthiophen-2-yl)azetidine is a chiral azetidine derivative featuring a brominated thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Bromo-4-methylthiophen-2-yl)azetidine typically involves the following steps:
Bromination of 4-methylthiophene: The starting material, 4-methylthiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-4-methylthiophene.
Azetidine Formation: The brominated thiophene is then subjected to a nucleophilic substitution reaction with ®-azetidine-2-carboxylate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
®-2-(5-Bromo-4-methylthiophen-2-yl)azetidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to yield the corresponding hydrogenated thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
®-2-(5-Bromo-4-methylthiophen-2-yl)azetidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of brominated thiophenes on biological systems.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of ®-2-(5-Bromo-4-methylthiophen-2-yl)azetidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the azetidine ring can play crucial roles in binding interactions and the overall pharmacophore of the compound.
相似化合物的比较
Similar Compounds
®-2-(5-Chloro-4-methylthiophen-2-yl)azetidine: Similar structure but with a chlorine atom instead of bromine.
®-2-(5-Fluoro-4-methylthiophen-2-yl)azetidine: Contains a fluorine atom instead of bromine.
®-2-(5-Iodo-4-methylthiophen-2-yl)azetidine: Features an iodine atom in place of bromine.
Uniqueness
®-2-(5-Bromo-4-methylthiophen-2-yl)azetidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The bromine atom can participate in halogen bonding, which can be advantageous in drug design and molecular recognition.
属性
分子式 |
C8H10BrNS |
|---|---|
分子量 |
232.14 g/mol |
IUPAC 名称 |
(2R)-2-(5-bromo-4-methylthiophen-2-yl)azetidine |
InChI |
InChI=1S/C8H10BrNS/c1-5-4-7(11-8(5)9)6-2-3-10-6/h4,6,10H,2-3H2,1H3/t6-/m1/s1 |
InChI 键 |
KAJWTUXLYXEDKY-ZCFIWIBFSA-N |
手性 SMILES |
CC1=C(SC(=C1)[C@H]2CCN2)Br |
规范 SMILES |
CC1=C(SC(=C1)C2CCN2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13148703.png)








![Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B13148755.png)
![N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide](/img/structure/B13148764.png)


